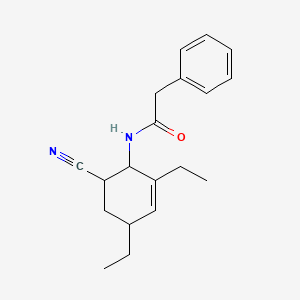
N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a diethyl-substituted cyclohexene ring, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Phenylacetamide Moiety: This step may involve amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the phenylacetamide moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the positions adjacent to the cyano group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Cyano-2,4-dimethylcyclohex-2-en-1-yl)-2-phenylacetamide
- N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-benzylacetamide
- N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylpropionamide
Uniqueness
N-(6-Cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
671233-42-4 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-(6-cyano-2,4-diethylcyclohex-2-en-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-14-10-16(4-2)19(17(11-14)13-20)21-18(22)12-15-8-6-5-7-9-15/h5-10,14,17,19H,3-4,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
QHNJIEZTODNSHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C(C(=C1)CC)NC(=O)CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















